molecular formula C13H14N2O2S B2414747 5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene CAS No. 863001-67-6

5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene

Cat. No.: B2414747
CAS No.: 863001-67-6
M. Wt: 262.33
InChI Key: GISUNXUAPHYSEO-UHFFFAOYSA-N
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Description

5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraene is a heterocyclic compound that features a unique combination of pyrrolidine and benzothiazole rings fused with a dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene typically involves multistep reactions starting from readily available precursors. . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion of the rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Benzothiazole derivatives: Compounds with the benzothiazole core are known for their diverse pharmacological properties.

    Dioxin-containing compounds: These compounds are studied for their unique structural and electronic properties.

Uniqueness

5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-4-15(3-1)13-14-9-7-10-11(8-12(9)18-13)17-6-5-16-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISUNXUAPHYSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC4=C(C=C3S2)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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